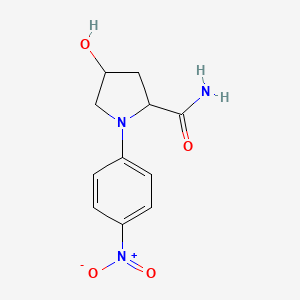
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, also known as PHCCC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which plays a crucial role in regulating neurotransmitter release and synaptic plasticity in the central nervous system.
Mecanismo De Acción
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. The binding of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide to the allosteric site of mGluR4 enhances the receptor's response to glutamate, resulting in the inhibition of neurotransmitter release and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects, such as the reduction of dopamine release in the striatum, the modulation of synaptic plasticity, and the improvement of cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for mGluR4, which allows for the selective modulation of this receptor subtype without affecting other glutamate receptors. However, one of the limitations of using 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide, such as the development of more efficient synthesis methods, the investigation of its therapeutic potential in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of more potent and selective positive allosteric modulators of mGluR4 could lead to the development of novel therapies for various neurological disorders.
Métodos De Síntesis
The synthesis of 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide involves the condensation of 4-nitrobenzaldehyde with hydroxyproline in the presence of acetic anhydride and acetic acid. The resulting product is then reduced with sodium borohydride to yield 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide. The overall yield of this synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, such as Parkinson's disease, schizophrenia, and addiction. The positive allosteric modulation of mGluR4 by 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to reduce the release of dopamine in the striatum, which is implicated in the pathophysiology of Parkinson's disease. Additionally, 4-Hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
4-hydroxy-1-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c12-11(16)10-5-9(15)6-13(10)7-1-3-8(4-2-7)14(17)18/h1-4,9-10,15H,5-6H2,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIUVQXRTJGBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)N)C2=CC=C(C=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

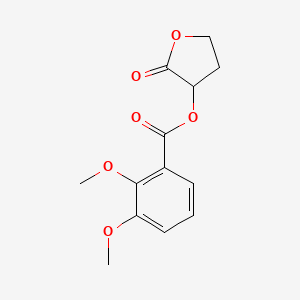
![1-[4-(5-Chloro-1,3-benzoxazol-2-yl)piperidin-1-yl]-2-(4-methylpyrazol-1-yl)ethanone](/img/structure/B7534333.png)
![2-(4-fluorophenyl)sulfonyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7534338.png)
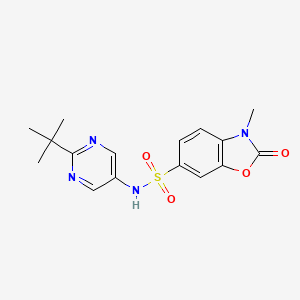
![N-(2,1,3-benzothiadiazol-4-yl)-2-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7534347.png)
![2-[[4-amino-5-[4-(difluoromethoxy)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B7534355.png)
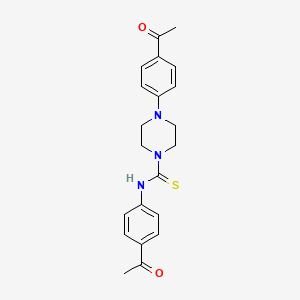
![N-(6-methylheptan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7534379.png)
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-3-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]urea](/img/structure/B7534386.png)
![2-[(2,4-Dichlorophenyl)methylsulfonyl]-1-(2-methoxyethyl)-4,5-dimethylimidazole](/img/structure/B7534389.png)
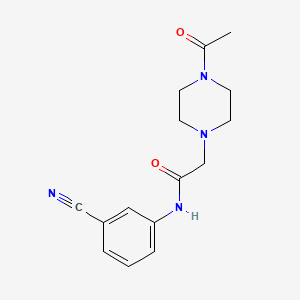
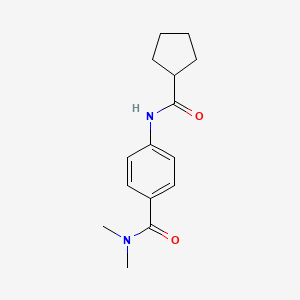
![1-[3-(3,5-Dimethylpyrazol-1-yl)propylamino]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B7534418.png)
